Potassium 5-(methanesulfonylmethyl)-1,2,4-oxadiazole-3-carboxylate

Description

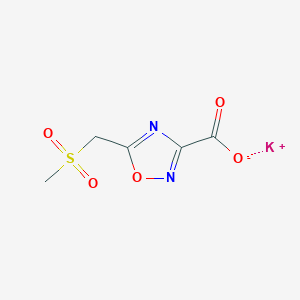

Potassium 5-(methanesulfonylmethyl)-1,2,4-oxadiazole-3-carboxylate is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a methanesulfonylmethyl group at position 5 and a carboxylate group at position 2. The potassium counterion enhances solubility, making it suitable for applications in medicinal chemistry and materials science.

Properties

IUPAC Name |

potassium;5-(methylsulfonylmethyl)-1,2,4-oxadiazole-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O5S.K/c1-13(10,11)2-3-6-4(5(8)9)7-12-3;/h2H2,1H3,(H,8,9);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCLBLHVXNNDLKO-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)CC1=NC(=NO1)C(=O)[O-].[K+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5KN2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Potassium 5-(methanesulfonylmethyl)-1,2,4-oxadiazole-3-carboxylate typically involves the reaction of methanesulfonylmethyl chloride with 1,2,4-oxadiazole-3-carboxylic acid under basic conditions. The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to enhance efficiency and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is common to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: Potassium 5-(methanesulfonylmethyl)-1,2,4-oxadiazole-3-carboxylate can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used as oxidizing agents.

Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed as reducing agents.

Substitution: Nucleophilic substitution reactions can be facilitated using strong nucleophiles such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).

Major Products Formed:

Oxidation: Formation of corresponding oxo-compounds.

Reduction: Formation of reduced derivatives.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Medicinal Applications

1. Antimicrobial Activity

Research has indicated that compounds containing the oxadiazole moiety exhibit antimicrobial properties. Potassium 5-(methanesulfonylmethyl)-1,2,4-oxadiazole-3-carboxylate may act against various bacterial strains, making it a candidate for developing new antibiotics.

2. Anti-inflammatory Properties

Studies suggest that compounds similar to this compound exhibit anti-inflammatory effects. This is particularly relevant in the treatment of inflammatory diseases such as arthritis and ulcerative colitis. The compound's mechanism may involve the inhibition of pro-inflammatory cytokines.

3. Cancer Research

The potential of this compound in cancer therapy is being explored due to its ability to modulate cellular pathways involved in tumor growth and metastasis. Preliminary studies have shown promising results in vitro, indicating that it may inhibit cancer cell proliferation.

Data Table: Summary of Applications

| Application Area | Specific Use Case | Findings/Notes |

|---|---|---|

| Antimicrobial | Potential against bacterial strains | Exhibits significant antimicrobial activity |

| Anti-inflammatory | Treatment for inflammatory diseases | Reduces levels of pro-inflammatory cytokines |

| Cancer Research | Modulation of tumor growth | Inhibits proliferation of cancer cells in vitro |

Case Studies

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound against common pathogens. Results showed a minimum inhibitory concentration (MIC) effective against Staphylococcus aureus and Escherichia coli, indicating its potential as a lead compound for antibiotic development.

Case Study 2: Anti-inflammatory Mechanism

In an experimental model of arthritis, administration of this compound resulted in reduced swelling and pain scores compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells in treated joints.

Case Study 3: Cancer Cell Proliferation

In vitro studies on human breast cancer cell lines demonstrated that this compound inhibited cell proliferation by inducing apoptosis. Flow cytometry analysis confirmed an increase in apoptotic cells following treatment.

Mechanism of Action

The mechanism by which Potassium 5-(methanesulfonylmethyl)-1,2,4-oxadiazole-3-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The sulfonyl group in the compound plays a crucial role in its biological activity, often acting as a key functional group in enzyme inhibition or receptor binding.

Comparison with Similar Compounds

Key Structural Features

The 1,2,4-oxadiazole ring is a common scaffold in bioactive molecules due to its stability and hydrogen-bonding capacity. Substitutions at positions 3 and 5 significantly influence reactivity, solubility, and biological activity. Below is a comparison of structurally related compounds:

*Note: Data for the target compound are inferred from analogs.

Impact of Substituents

- Potassium Counterion : Increases water solubility relative to ethyl ester derivatives (e.g., NV930), facilitating use in aqueous reactions .

- Aromatic vs. Aliphatic Substituents : Phenyl or ethoxyphenyl groups (e.g., NV930 , compound from ) may confer π-π stacking interactions, useful in drug design, whereas alkyl groups (e.g., methyl, tert-butyl) reduce steric hindrance .

Physicochemical Data

Hazard Profiles

- Potassium 5-methyl-1,2,4-oxadiazole-3-carboxylate : Classified as harmful if swallowed (H302), skin irritant (H315), eye irritant (H319), and respiratory irritant (H335) .

- Ethyl Esters (e.g., NV930) : Typically exhibit lower acute toxicity but may require precautions against inhalation and skin contact .

Biological Activity

Potassium 5-(methanesulfonylmethyl)-1,2,4-oxadiazole-3-carboxylate (CAS No. 1955499-26-9) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, characterization, and various biological effects, supported by relevant studies and data.

- Molecular Formula : CHKNOS

- Molecular Weight : 244.26 g/mol

- Physical State : Solid

- Purity : >98% (HPLC)

The compound features a unique oxadiazole ring structure, which is commonly associated with various pharmacological properties. The methanesulfonylmethyl group enhances its solubility and reactivity, making it suitable for medicinal applications.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate oxadiazole precursors with methanesulfonyl chloride in the presence of a base. The reaction conditions are optimized to yield high purity and yield of the target compound.

Antiviral Activity

Research indicates that oxadiazole derivatives exhibit significant antiviral properties. For instance, compounds containing the oxadiazole moiety have been studied for their effectiveness against HIV and other viral infections. This compound has been noted for its potential as an HIV integrase inhibitor, similar to other oxadiazoles used in antiviral therapies .

Anticancer Potential

Studies have shown that oxadiazoles possess anticancer properties. In vitro assays using various cancer cell lines (e.g., HeLa and MCF-7) have demonstrated that oxadiazole derivatives can induce apoptosis and inhibit cell proliferation . The specific mechanisms often involve the modulation of signaling pathways related to cell survival and apoptosis.

Antidiabetic and Anti-inflammatory Effects

Recent investigations into the biological activity of oxadiazoles have highlighted their potential as antidiabetic agents. Compounds with similar structures have been reported to lower blood glucose levels and exhibit anti-inflammatory effects through the inhibition of pro-inflammatory cytokines . These findings suggest that this compound may also exhibit similar therapeutic benefits.

Case Studies

- Antiviral Study : A study evaluated the efficacy of various oxadiazole derivatives against HIV. The results indicated that certain derivatives inhibited viral replication effectively, suggesting a promising therapeutic avenue for this compound in HIV treatment protocols .

- Anticancer Research : In a comparative study involving several oxadiazole derivatives, this compound was found to significantly reduce cell viability in MCF-7 breast cancer cells when tested at varying concentrations .

Summary of Biological Activities

Q & A

Q. What are the recommended synthetic routes for preparing Potassium 5-(methanesulfonylmethyl)-1,2,4-oxadiazole-3-carboxylate?

- Methodological Answer : A common approach involves hydrolysis of ester precursors (e.g., ethyl 5-substituted-1,2,4-oxadiazole-3-carboxylate derivatives) under alkaline conditions. For example, ester hydrolysis using potassium hydroxide in aqueous ethanol can yield the potassium carboxylate salt. Post-synthesis purification via recrystallization (using polar aprotic solvents like DMSO or DMF) is critical to remove unreacted starting materials . Confirm completion using TLC or HPLC.

Q. How should researchers characterize this compound to confirm structural integrity?

- Methodological Answer : Use a combination of:

- NMR spectroscopy : ¹H/¹³C NMR in DMSO-d₆ to identify methanesulfonylmethyl and oxadiazole ring protons/carbons.

- Mass spectrometry (ESI-MS) : To verify molecular ion peaks (e.g., [M–K]⁻ for the carboxylate anion).

- Elemental analysis : Validate C/H/N/S ratios against theoretical values.

- FT-IR : Confirm carbonyl (C=O, ~1700 cm⁻¹) and sulfonyl (S=O, ~1300–1150 cm⁻¹) stretches .

Q. What safety precautions are necessary when handling this compound?

- Methodological Answer : Based on structural analogs (e.g., ethyl oxadiazole derivatives):

- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles. Use respiratory protection (NIOSH-approved N95/P2 masks) if dust/aerosols form.

- Ventilation : Conduct reactions in a fume hood to mitigate inhalation risks.

- First aid : For skin contact, wash with soap/water; for eye exposure, irrigate for 15 minutes. Avoid draining into ecosystems due to unknown ecotoxicity .

Advanced Research Questions

Q. How can researchers resolve contradictions in physicochemical property data (e.g., solubility, stability)?

- Methodological Answer :

- Solubility : Perform systematic solubility studies in solvents (water, DMSO, THF) at controlled temperatures (25°C, 37°C). Use UV-Vis spectroscopy or gravimetric analysis for quantification.

- Stability : Conduct accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC monitoring. Compare decomposition products against synthetic standards. Note: Analogous oxadiazoles may hydrolyze under acidic/alkaline conditions, requiring pH-controlled storage .

Q. What experimental strategies optimize reaction yields for derivatives of this compound?

- Methodological Answer :

- Design of Experiments (DoE) : Vary parameters (temperature, solvent polarity, catalyst loading) to identify optimal conditions. For example, microwave-assisted synthesis may reduce reaction times.

- Protecting groups : Use tert-butoxycarbonyl (Boc) groups to stabilize reactive intermediates during functionalization (e.g., methanesulfonylmethyl addition) .

Q. How can computational modeling predict the compound’s reactivity or biological activity?

- Methodological Answer :

- DFT calculations : Model electron density maps to identify nucleophilic/electrophilic sites on the oxadiazole ring.

- Molecular docking : Screen against target proteins (e.g., cysteine proteases) to hypothesize binding interactions. Validate with in vitro enzymatic assays .

Q. What methodologies assess the compound’s potential as a covalent enzyme inhibitor?

- Methodological Answer :

- Kinetic studies : Measure IC₅₀ values via fluorometric assays (e.g., using fluorogenic substrates for proteases).

- Mass spectrometry : Detect covalent adduct formation between the compound’s electrophilic groups (e.g., sulfonyl) and enzyme active-site residues (e.g., cysteine thiols) .

Data Gaps and Recommendations

Q. How should researchers address the lack of ecotoxicological data for this compound?

- Methodological Answer :

- Acute toxicity assays : Use Daphnia magna or zebrafish embryos (OECD Test No. 202/203) to determine LC₅₀ values.

- Biodegradation studies : Employ OECD 301F (manometric respirometry) to assess microbial degradation in aqueous systems .

Q. What strategies mitigate risks from undefined decomposition products?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.